molecular formula C11H9F3O4 B14078455 4-Methoxy-2-(trifluoromethoxy)cinnamic acid

4-Methoxy-2-(trifluoromethoxy)cinnamic acid

Cat. No.: B14078455
M. Wt: 262.18 g/mol
InChI Key: BABHLMVABDIBIK-HWKANZROSA-N
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Description

4-Methoxy-2-(trifluoromethoxy)cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a methoxy group at the 4-position and a trifluoromethoxy group at the 2-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethoxy)cinnamic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoromethoxybenzene under specific conditions. One common method is the Perkin reaction, where the aldehyde reacts with an acid anhydride in the presence of a base to form the cinnamic acid derivative . Another method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cinnamic acid to its corresponding alcohol or alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Methoxy-2-(trifluoromethoxy)cinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(trifluoromethoxy)cinnamic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and trifluoromethoxy groups provides a distinct electronic environment that can affect the compound’s interactions with other molecules.

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

(E)-3-[4-methoxy-2-(trifluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+

InChI Key

BABHLMVABDIBIK-HWKANZROSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)OC(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)OC(F)(F)F

Origin of Product

United States

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